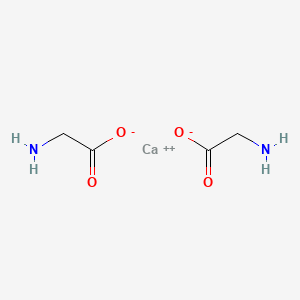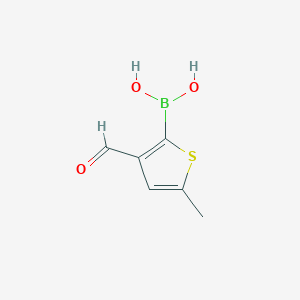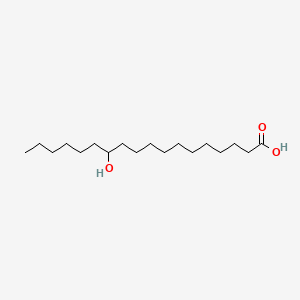![molecular formula C7H11O9P B3028933 Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate CAS No. 40372-66-5](/img/structure/B3028933.png)
Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate
Übersicht
Beschreibung
Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate , also known by its chemical formula C7H7O7 , is a compound with intriguing properties. It belongs to the class of 1,2,4-butanetricarboxylates and features a hydroxy group and a phosphoryl group. The molecular weight of this compound is approximately 203.128 Da .
Wissenschaftliche Forschungsanwendungen
Organic Builders in Detergents
Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate, as a malonate-type ether polycarboxylate, has been found to exhibit superior building performance in detergents. These compounds were compared with acetate-type ether polycarboxylates and sodium tripolyphosphate, showing enhanced detergency powers evaluated by Scheffé's method (Abe, Matsumura, Miura, & Sakai, 1981).
Liquid Crystal Tetramers
In another study, Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate was used in the synthesis of symmetric liquid crystal tetramers involving cholesteryl-based mesogenic units. These tetramers exhibited a large temperature domain chiral nematic mesophase, demonstrating potential applications in liquid crystal technology (Zhan, Jing, & Wu, 2009).
Scale Growth Inhibitors
The compound has also been identified as an important scale inhibitor. Its crystal and molecular structures indicate potential applications in preventing scale formation in various technological processes. The study describes its structure as a two-dimensional polymeric layered structure hydrogen-bonded into a 3D supramolecular network (Demadis & Baran, 2004).
Hydroformylation Studies
In industrial chemistry, particularly in the field of hydroformylation, the compound has been used in research to study its effects on the hydroformylation of specific organic compounds. This research contributes to the understanding of catalytic processes in the synthesis of complex organic molecules (Chansarkar, Kelkar, & Chaudhari, 2007).
Calcium-Phosphonate Interactions
In the field of inorganic chemistry, studies have been conducted to understand the interaction of calcium with Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate. This research is significant for applications in fields like biochemistry and materials science (Demadis, Stavgianoudaki, Grossmann, Gruner, & Schwartz, 2009).
Antibacterial Activity
There has been research into the antibacterial activity of compounds synthesized from Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate. This highlights its potential use in medical and pharmaceutical applications (Amara & Othman, 2016).
Preparation of Metal Complexes
The compound has been used in the preparation of metal complexes for materials science applications, particularly in the development of photosensitive materials and medical polymer materials (Zhang & Qi, 2019).
UV Protective Performance
In textile technology, a derivative of Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate has been used to enhance the UV protective performance of cotton fabrics. This application is significant for developing advanced textile materials (Qi, Pan, Qing, Yan, & Sun, 2016).
Eigenschaften
IUPAC Name |
tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11O9P.4Na/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16;;;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16);;;;/q;4*+1/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKCKBQARAOKRY-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CC(=O)[O-])(C(=O)[O-])P(=O)(O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Na4O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Liquid, Other Solid, White to yellow powder; [Zschimmer and Schwarz MSDS] | |
| Record name | 1,2,4-Butanetricarboxylic acid, 2-phosphono-, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Butanetricarboxylic acid, 2-phosphono-, sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19193 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
CID 90472916 | |
CAS RN |
40372-66-5 | |
| Record name | 1,2,4-Butanetricarboxylic acid, 2-phosphono-, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-phosphonobutane-1,2,4-tricarboxylic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Azaspiro[3.5]nonan-8-one](/img/structure/B3028858.png)



![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide](/img/structure/B3028865.png)



